N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-15-16(23-20-19-15)17(21)18-10-12-4-6-13(7-5-12)14-8-9-22-11-14/h4-9,11H,2-3,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLAJPCILLENID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzyl intermediate, followed by the introduction of the thiadiazole ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, may exhibit significant antimicrobial properties. A study published in Medicinal Chemistry Research evaluated various thiadiazole derivatives' antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggested moderate antibacterial activity against certain Gram-positive strains but limited efficacy against Gram-negative strains.
| Compound Name | Antibacterial Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Gram-positive strains |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. For instance, derivatives of thiadiazoles have shown promising results in inhibiting cancer cell proliferation. A review highlighted that compounds with similar structures exhibited significant cytotoxicity against different cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : In a study conducted on various thiadiazole derivatives, this compound was tested for its antibacterial properties against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth compared to control groups.
- Anticancer Investigations : A detailed examination of the compound's effects on breast cancer cells revealed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity. The study utilized flow cytometry to assess cell viability and apoptosis rates .
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of the 1,2,3-Thiadiazole Carboxamide Class
N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
This analogue () shares the 4-propyl-1,2,3-thiadiazole-5-carboxamide backbone but differs in the substituent attached to the carboxamide nitrogen. Instead of a 4-(furan-3-yl)benzyl group, it has a 2-(furan-3-yl)ethyl chain.
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
1,2,3-thiadiazole), this compound () highlights the impact of aromatic substituents. The 3-phenylpropyl group at position 5 and 2-chlorophenyl amine at position 2 suggest enhanced lipophilicity compared to the target compound.
Substituent-Driven Property Modifications
Role of the Benzyl-Furan Moiety
The 4-(furan-3-yl)benzyl group in the target compound introduces a planar aromatic system (benzene-furan), which may enhance π-π stacking interactions in biological targets. Additionally, the para-substitution on the benzyl group minimizes steric hindrance compared to ortho or meta positions, favoring optimized binding .
Propyl vs. Phenyl Substituents
The 4-propyl chain on the thiadiazole ring contributes to moderate hydrophobicity (predicted logP ~3.5), whereas phenyl groups (e.g., in ’s 3-phenylpropyl) increase logP significantly. This difference could influence membrane permeability and metabolic stability, with propyl chains offering a balance between solubility and bioavailability .
Table 1: Key Structural and Molecular Comparisons
Biological Activity
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, known for their diverse biological activities. This compound features a furan moiety and a propyl side chain, enhancing its pharmacological potential. Its molecular formula is , with a molecular weight of 327.4 g/mol .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. A study from 2014 highlighted the antibacterial effects of various thiadiazole derivatives against Gram-positive bacteria. The compound demonstrated moderate efficacy but was less effective against Gram-negative strains.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. A series of studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, molecular docking studies suggest that these compounds may target vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis . In vitro assays using MTT methods have indicated that certain derivatives show promising activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .
Summary of Biological Activities
Case Study: Anticancer Evaluation
A notable study evaluated a series of thiadiazole derivatives, including this compound. The study utilized MTT assays to assess cytotoxicity across three human epithelial cancer cell lines. The results indicated significant growth inhibition, particularly in the MCF-7 line, with IC50 values suggesting effective concentrations for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the mechanism of action for these compounds. The binding affinity to VEGFR-2 was analyzed, revealing that certain structural modifications could enhance interaction and potentially lead to increased anticancer efficacy .
Q & A
Q. Critical parameters :
- Temperature control (70–90°C for cyclization reactions) .
- pH adjustment (e.g., ammonia solution for precipitation) .
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiadiazole .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., propyl group at C4, furan-3-yl benzyl at N-position). Aromatic protons in furan appear at δ 6.3–7.5 ppm, while thiadiazole protons resonate near δ 8.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₈N₃O₂S) with <2 ppm error .
- FT-IR : Identify carbonyl (C=O stretch at ~1670 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Advanced: How can structure-activity relationships (SAR) be investigated for antimicrobial activity?
Methodological Answer:
- Synthetic modifications : Vary substituents (e.g., alkyl chain length, furan position) and test against Gram-positive/negative bacteria (MIC assays) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial targets (e.g., DNA gyrase) .
- Data analysis : Correlate logP values (calculated via ChemDraw) with biofilm inhibition efficacy to optimize lipophilicity .
Q. Example SAR Finding :
| Substituent Modification | MIC (μg/mL) vs. S. aureus |
|---|---|
| Propyl (C4) | 12.5 |
| Ethyl (C4) | 25.0 |
| Phenyl (C4) | >50 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., broth microdilution for MICs, identical cell lines) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What methodologies assess metabolic stability and degradation pathways?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (rat/human) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/alkaline conditions. Identify degradation products (e.g., hydrolyzed amide) .
- Quantum chemical analysis : Use Gaussian09 to predict reactive sites (e.g., thiadiazole ring susceptibility to oxidation) .
Advanced: How to design a high-throughput screening assay for anticancer activity?
Methodological Answer:
- Cell line panel : Include NCI-60 cancer cells (e.g., melanoma MDA-MB-435, breast MCF-7) .
- Viability assays : MTT or CellTiter-Glo® at 48h exposure, with IC₅₀ calculation via GraphPad Prism .
- Positive controls : Compare to cisplatin or doxorubicin. Include DMSO vehicle controls for normalization .
Advanced: What cross-disciplinary applications exist in material science?
Methodological Answer:
- Thermal analysis : DSC/TGA to study melting points (e.g., ~200°C) and stability for polymer composites .
- Computational modeling : DFT calculations (VASP software) to predict electronic properties (e.g., bandgap for semiconductor applications) .
- Surface functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-thiadiazole interactions for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
